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Compound of Interest

Compound Name: 10-methyltridecanoyl-CoA

Cat. No.: B15547975 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various

metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for

understanding lipid metabolism and its dysregulation in disease. This document provides a

detailed protocol for the sensitive and specific quantification of 10-methyltridecanoyl-CoA in

biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodology is based on established principles for the analysis of long-chain acyl-CoAs.

[1][2][3]

Principle

This method employs reversed-phase liquid chromatography for the separation of 10-
methyltridecanoyl-CoA from other endogenous molecules. Detection and quantification are

achieved using a triple quadrupole mass spectrometer operating in the positive electrospray

ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][3] A stable isotope-labeled

or odd-chain acyl-CoA is used as an internal standard (ISTD) to ensure accuracy and precision.

[2][4]

Experimental Protocols
1. Sample Preparation (Protein Precipitation)
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Acyl-CoAs are susceptible to degradation, so it is critical to perform the extraction quickly and

at low temperatures.[1]

Materials:

Biological sample (e.g., tissue homogenate, cell lysate)

Internal Standard (ISTD) spiking solution (e.g., 10 µM Pentadecanoyl-CoA (C15:0-CoA) in

methanol:water (1:1, v/v))[2]

Pre-chilled (-20°C) extraction solvent: acetonitrile:isopropanol:methanol (3:1:1, v/v/v)[1]

100 mM potassium phosphate monobasic (KH2PO4), pH 4.9[1]

Protocol:

For tissue samples, weigh approximately 20-40 mg of frozen tissue.[1] For cell samples,

use a cell pellet containing a known number of cells.

In a 2 mL microcentrifuge tube, add 0.5 mL of cold 100 mM KH2PO4 buffer.[1]

Spike the sample with a known amount of the ISTD solution (e.g., 20 µL of 10 µM C15:0-

CoA).[2]

Add 0.5 mL of the cold extraction solvent.[1]

Homogenize the sample on ice using a mechanical homogenizer.[1]

Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.

[1]

Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]

Transfer the supernatant to a new tube.

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum

concentrator.[2]
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile

Phase A).

Vortex briefly and centrifuge at high speed to pellet any insoluble material.

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis

Instrumentation:

HPLC or UPLC system

Triple quadrupole mass spectrometer with an ESI source[2][3]

Liquid Chromatography Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A: 10 mM Ammonium Hydroxide in Water[1]

Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile[1]

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Type: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C
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Desolvation Temperature: 400°C

Collision Gas: Argon

Data Presentation
Table 1: LC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

1.0 95 5

8.0 5 95

10.0 5 95

10.1 95 5

12.0 95 5

Table 2: MRM Transitions and MS Parameters

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

10-

methyltridecanoy

l-CoA

980.6 473.1 100 35

C15:0-CoA

(ISTD)
992.6 485.1 100 35

Note: The precursor ion for 10-methyltridecanoyl-CoA is calculated based on its chemical

formula (C35H64N7O17P3S). Product ions are based on the characteristic neutral loss of the

3'-phosphoadenosine diphosphate moiety, a common fragmentation pattern for acyl-CoAs.[3]

[5] The specific collision energy should be optimized for the instrument being used.

Table 3: Method Performance Characteristics (Example Data)
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Parameter 10-methyltridecanoyl-CoA

Linearity (r²) > 0.995

LLOQ (pmol on column) 0.5

ULOQ (pmol on column) 500

Precision (%RSD) < 15%

Accuracy (%Recovery) 85-115%

Visualization
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Caption: Workflow for the quantitative analysis of 10-methyltridecanoyl-CoA.
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Precursor Ion (Q1) Fragmentation (Q2) Product Ion (Q3)

[10-methyltridecanoyl-CoA + H]+
Neutral Loss of

3'-phosphoadenosine diphosphate
(507.1 Da)

[Acyl-pantetheine fragment + H]+

Click to download full resolution via product page

Caption: MRM fragmentation pathway for acyl-CoAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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